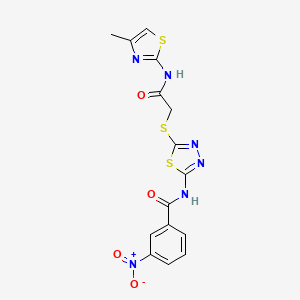
N-(5-((2-((4-メチルチアゾール-2-イル)アミノ)-2-オキソエチル)チオ)-1,3,4-チアジアゾール-2-イル)-3-ニトロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C15H12N6O4S3 and its molecular weight is 436.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物が属する2-アミノチアゾール骨格は、医薬品化学および創薬において有望な核として台頭しています。 いくつかの2-アミノチアゾール誘導体は、乳がん、白血病、肺がん、大腸がん、CNSがん、メラノーマ、卵巣がん、腎がん、前立腺がんを含むさまざまなヒト癌細胞株に対して、強力かつ選択的なナノモルレベルの阻害活性を示しています 。研究者は、その抗がんの可能性を高めるために、2-アミノチアゾールの構造修飾を探求してきました。
PI3KおよびmTOR阻害
特定の誘導体であるN-(2-クロロ-5-(2-アセチルアミノベンゾ[d]チアゾール-6-イル)ピリジン-3-イル)-4-フルオロフェニルスルホンアミドは、経口投与されると、PI3KおよびmTOR経路のデュアル阻害剤として作用します 。これらの経路は細胞の成長、増殖、生存において重要な役割を果たしているため、この化合物は癌治療に関連しています。
抗菌性
癌研究に重点が置かれてきましたが、2-アミノチアゾール誘導体は抗菌活性も示しています。 例えば、研究者は一連の2,4-二置換チアゾール誘導体を合成し、細菌(例えば、枯草菌、大腸菌)および真菌(例えば、カンジダ・アルビカンス、アスペルギルス・ニガー)に対するインビトロでの抗菌活性をスクリーニングしました 。
その他の薬理活性
癌と抗菌効果を超えて、2-アミノチアゾール誘導体は、さまざまな他の分野でも有望な結果を示しています。
作用機序
Target of Action
The compound, also known as N-[5-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown inhibitory activity against various cancerous cell lines . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or proliferation of these cells.
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, potentially disrupting the normal functioning of cancerous cells.
Result of Action
Given its potential inhibitory activity against various cancerous cell lines , it can be inferred that the compound may lead to the inhibition of growth or proliferation of these cells.
生物活性
N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that integrates a thiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside its mechanisms of action and pharmacological potential.
Chemical Structure and Properties
The compound's structure consists of several key functional groups that contribute to its biological activity:
- Thiazole Ring : Contributes to antimicrobial and anticancer properties.
- Nitro Group : Enhances electron-withdrawing capabilities, influencing reactivity and biological interactions.
- Thiadiazole Moiety : Associated with a broad spectrum of biological activities including anti-inflammatory and anticancer effects.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities. The following table summarizes key findings related to the biological activities of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide and related derivatives.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The thiazole and thiadiazole rings interact with bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis. Studies have shown significant activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been observed to induce apoptosis in various cancer cell lines. The nitro group may facilitate redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models.
Case Studies
Recent studies have highlighted the efficacy of related compounds:
- A study on 1,3,4-thiadiazole derivatives demonstrated significant antibacterial activity with minimal cytotoxicity against human cells .
- Another research article reported that a similar compound exhibited potent anticancer effects in vitro against breast cancer cells through apoptosis induction .
Pharmacokinetics
The pharmacokinetic profile of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide suggests good absorption and distribution characteristics. Similar compounds have shown:
- Long-term Stability : Crystalline forms exhibit enhanced stability and controlled release kinetics .
- Metabolic Pathways : The compound is likely metabolized via cytochrome P450 enzymes, which may influence its bioavailability.
特性
IUPAC Name |
N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O4S3/c1-8-6-26-13(16-8)17-11(22)7-27-15-20-19-14(28-15)18-12(23)9-3-2-4-10(5-9)21(24)25/h2-6H,7H2,1H3,(H,16,17,22)(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBXKCBKOMZLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














